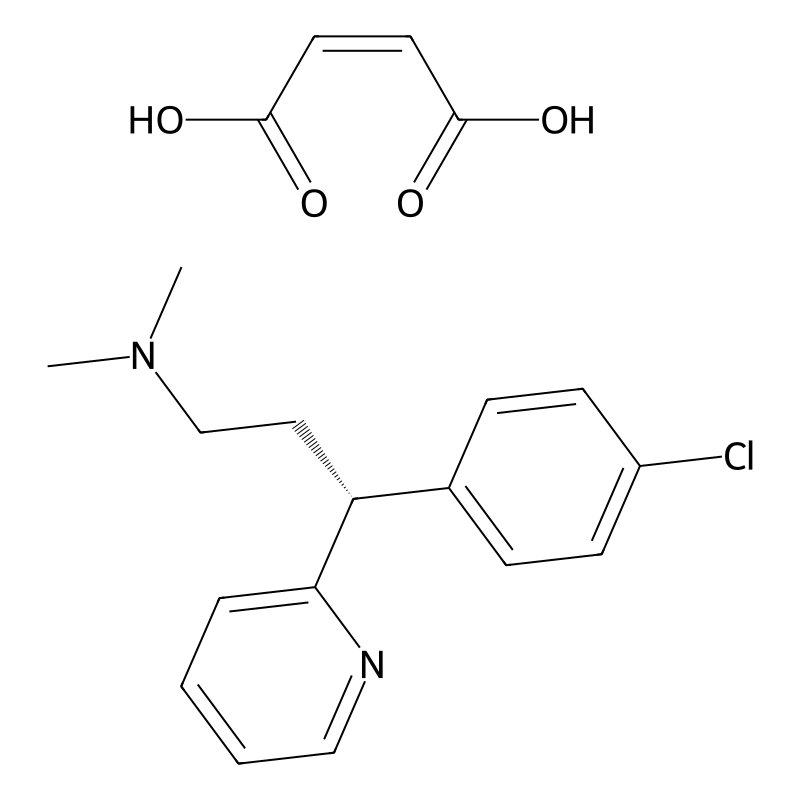

(-)-Chlorpheniramine maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Studying Histamine Function:

Chlorpheniramine maleate is a well-characterized antagonist of histamine H1 receptors []. Histamine is a signaling molecule involved in various physiological processes, including allergic reactions, inflammation, and neurotransmission in the central nervous system []. By blocking H1 receptors, (-)-Chlorpheniramine maleate allows researchers to investigate the specific role of histamine signaling in various cell types and tissues.

For instance, studies have employed Chlorpheniramine maleate to explore histamine's involvement in:

- Mast cell activation: Mast cells are immune cells that release histamine during allergic reactions. Chlorpheniramine maleate can help researchers understand how histamine contributes to mast cell function and allergic symptoms [].

- Neurotransmitter function in the brain: Histamine also acts as a neurotransmitter in the brain, influencing sleep, wakefulness, and learning. Studies have used Chlorpheniramine maleate to dissect the role of histamine in these processes [].

(-)-Chlorpheniramine maleate is a first-generation antihistamine primarily used to alleviate symptoms associated with allergic conditions such as allergic rhinitis and the common cold. It operates by blocking the action of histamine, a substance that the body releases during allergic reactions. The compound has the chemical formula C₁₆H₁₉ClN₂·C₄H₄O₄, with a molecular weight of approximately 390.86 g/mol . Chlorpheniramine maleate is recognized for its effectiveness in reducing symptoms like sneezing, itching, and runny nose .

Chlorpheniramine acts as a competitive antagonist at histamine H1 receptors []. Histamine is a chemical released by the body during an allergic reaction, triggering symptoms like runny nose, itchy eyes, and sneezing. Chlorpheniramine binds to these receptors, preventing histamine from attaching and causing its effects [].

Physical and Chemical Properties

Chlorpheniramine maleate acts as an inverse agonist at the histamine H₁ receptor, which means it binds to the receptor and stabilizes it in an inactive form, thereby preventing histamine from exerting its effects . The compound also exhibits weak anticholinergic activity by antagonizing muscarinic acetylcholine receptors, contributing to its drying effects on mucous membranes . Additionally, chlorpheniramine maleate has been shown to inhibit serotonin reuptake, although this effect is less pronounced compared to its antihistaminic properties .

The primary biological activity of (-)-chlorpheniramine maleate is its role as a histamine H₁ receptor antagonist. This activity helps mitigate allergic responses by blocking histamine's action in the body. It has been documented to possess a binding affinity (K_d) of approximately 15 nM for the H₁ receptor, indicating a strong interaction with this target . Furthermore, it demonstrates some activity against serotonin transporters (K_d = 15.2 nM), while showing weaker affinities for norepinephrine and dopamine transporters .

The synthesis of (-)-chlorpheniramine maleate typically involves the condensation of chlorpheniramine with maleic acid. This process can be carried out through various methods, including:

- Direct Reaction: Chlorpheniramine is reacted with maleic acid under controlled conditions to form chlorpheniramine maleate.

- Salt Formation: The free base form of chlorpheniramine can be treated with maleic acid in a solvent such as ethanol or methanol to precipitate the maleate salt.

These methods ensure high purity and yield of the final product, which can then be crystallized for pharmaceutical applications .

(-)-Chlorpheniramine maleate is widely used in clinical settings for:

- Allergy Relief: It effectively alleviates symptoms of hay fever and other allergic reactions.

- Cold Symptoms: Commonly included in over-the-counter medications for cold relief due to its ability to reduce nasal congestion and sneezing.

- Veterinary Medicine: Used in treating allergic conditions in animals .

Additionally, it is often combined with other medications such as pseudoephedrine or acetaminophen to enhance therapeutic effects in multi-symptom relief formulations .

Research indicates that (-)-chlorpheniramine maleate may interact with other medications, particularly those affecting the central nervous system due to its sedative properties. It can enhance the effects of alcohol and other sedatives, leading to increased drowsiness and potential respiratory depression . Furthermore, caution is advised when used concurrently with monoamine oxidase inhibitors due to possible hypertensive crises.

(-)-Chlorpheniramine maleate shares similarities with several other antihistamines. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Main Use | Unique Features |

|---|---|---|---|

| Dexchlorpheniramine | Dextrorotatory Isomer | Allergy relief | Higher potency at H₁ receptor than chlorpheniramine |

| Brompheniramine | Halogenated Alkylamine | Allergy relief | Slightly different side effect profile |

| Diphenhydramine | Ethanolamine Derivative | Allergy & sleep aid | Stronger sedative effects |

| Promethazine | Phenothiazine Derivative | Allergy & nausea relief | Additional antiemetic properties |

Chlorpheniramine's unique aspect lies in its balanced efficacy and side effect profile compared to these compounds, making it a preferred choice for many patients seeking relief from allergic symptoms without excessive sedation .

Absolute Configuration Determination

Single-crystal X-ray diffraction performed on crystals grown from ethyl acetate/methanol unequivocally fixed the absolute stereochemistry of the alkylamine stereocentre as S for the dextrorotatory isomer; by enantiomeric correspondence the levorotatory salt therefore possesses the R configuration [1].

Complementary chiroptical work that combined chiral high-performance liquid chromatography with on-line circular dichroism and optical-rotation detectors reproduced the negative specific rotation and verified the R assignment for the first-eluting component of the racemate [2] [3].

The measured specific rotation for isolated (-)-chlorpheniramine maleate is −39 ° (20 °C, c = 1 g · 100 mL⁻¹ in N,N-dimethylformamide) [4].

Chiral Center Analysis

The molecule contains one stereogenic sp³ carbon (Cγ) situated between the 4-chlorophenyl and 2-pyridyl rings on the three-carbon chain. This centre is flanked by two rigid aryl groups and a dimethylaminoethyl substituent, creating a pronounced chiral environment that is conserved in the maleate salt. No additional stereogenic elements (axes, planes, helical twists) are present; hence optical activity arises solely from this single carbon atom.

Physicochemical Properties

Thermal Behaviour (Melting Point, Differential Scanning Calorimetry)

| Parameter | Value | Experimental details | Source |

|---|---|---|---|

| Melting point (bulk crystalline salt) | 132 – 136 °C | open-capillary, atmospheric pressure | [5] [6] |

| Melting point (high-purity R-enantiomer) | 109 – 112 °C | open-capillary, −20 °C storage prior to test | [4] |

| DSC onset temperature | 124.74 °C | heating rate 10 °C min⁻¹ | [7] |

| DSC peak (fusion) | 135.66 °C | same run as above | [7] |

| DSC enthalpy of fusion | 37.35 kJ · mol⁻¹ | calculated from peak area | [7] |

| DSC end-set | 150.33 °C | completion of fusion | [7] |

| Decomposition onset (TGA) | ≈200 °C | inert atmosphere | [7] |

The single sharp endotherm confirms that the commercial salt exists as a stable crystalline phase, while thermogravimetric traces show no mass loss before decomposition, excluding lattice or surface water incorporation.

Solubility Profile and Partition Coefficients

| Medium / parameter | Quantitative value | Temperature / pH | Source |

|---|---|---|---|

| Water | 1 – 5 g · 100 mL⁻¹ | 21 °C | [8] |

| Phosphate-buffered saline | 5 mg · mL⁻¹ | pH 7.2, 25 °C | [9] |

| Ethanol (absolute) | 78 mg · mL⁻¹ | 25 °C | [10] |

| Dimethyl sulfoxide | 78 mg · mL⁻¹ | 25 °C | [10] |

| Octanol/water log P (calculated) | 3.58 | pH 7, 20 °C | [11] |

| Octanol/water log P (experimental estimate) | 3.39 | — | [8] |

Laser-scattering solubility determinations across 283 – 333 K demonstrated monotonically increasing solubility with temperature and the order alcohol > ester ≫ benzene, confirming positive enthalpy of solution typical for ionic organic salts [12] [13].

Crystalline versus Amorphous State Characteristics

Single-crystal data for the dextrorotatory counterpart (space group P2₁, a = 5.7669 Å, b = 20.338 Å, c = 9.1347 Å, β = 103.73°, Z = 2) reveal a monoclinic packing motif dominated by maleate hydrogen-bond layers and π–π stacking between aryl rings [1]. Powder X-ray diffraction of the R-enantiomer shows an analogous pattern with characteristic reflections at 12.4°, 13.1°, 17.8° 2θ, confirming isostructural behaviour [14].

Processing into alginate–chitosan microspheres or Eudragit matrices eliminates these Bragg peaks; differential scanning calorimetry and wide-angle X-ray scattering detect only broad halos, proving that the drug is molecularly dispersed in an amorphous state that exhibits faster initial dissolution but lower thermodynamic stability [15] [16].

A patented polymorph obtained by isopropanol/methyl-tert-butyl-ether anti-solvent crystallisation retains the same empirical formula yet displays a modified diffractogram and marginally reduced melting temperature, underscoring the possibility of polymorphic phase control for bioavailability tuning [14].

Purity

Appearance

Storage

UNII

Other CAS

Dates

2: Sohrabi MR, Mirzabeygi V, Davallo M. Use of continuous wavelet transform approach for simultaneous quantitative determination of multicomponent mixture by UV-Vis spectrophotometry. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Aug 5;201:306-314. doi: 10.1016/j.saa.2018.05.020. Epub 2018 May 8. PubMed PMID: 29763824.

3: Naghdi F, Gholamnezhad Z, Boskabady MH, Bakhshesh M. Muscarinic receptors, nitric oxide formation and cyclooxygenase pathway involved in tracheal smooth muscle relaxant effect of hydro-ethanolic extract of Lavandula angustifolia flowers. Biomed Pharmacother. 2018 Jun;102:1221-1228. doi: 10.1016/j.biopha.2018.04.004. Epub 2018 Apr 7. PubMed PMID: 29710541.

4: Kuwayama K, Nariai M, Miyaguchi H, Iwata YT, Kanamori T, Tsujikawa K, Yamamuro T, Segawa H, Abe H, Iwase H, Inoue H. Micro-segmental hair analysis for proving drug-facilitated crimes: Evidence that a victim ingested a sleeping aid, diphenhydramine, on a specific day. Forensic Sci Int. 2018 Apr 22;288:23-28. doi: 10.1016/j.forsciint.2018.04.027. [Epub ahead of print] PubMed PMID: 29705586.

5: Hongo T, Nozaki S, Tsuchiya M, Inaba M, Takahashi K, Fujiwara T. Contrast medium-induced transient severe leukopenia. Acute Med Surg. 2017 Oct 25;5(2):185-188. doi: 10.1002/ams2.319. eCollection 2018 Apr. PubMed PMID: 29657733; PubMed Central PMCID: PMC5891103.

6: Katselou M, Athanaselis S, Nikolaou P, Qammaz S, Dona A, Spiliopoulou C, Papoutsis I. A fully validated method for the simultaneous determination of 11 antihistamines in breast milk by gas chromatography-mass spectrometry. Biomed Chromatogr. 2018 Apr 12:e4260. doi: 10.1002/bmc.4260. [Epub ahead of print] PubMed PMID: 29644705.

7: Morioka E, Kanda Y, Koizumi H, Miyamoto T, Ikeda M. Histamine Regulates Molecular Clock Oscillations in Human Retinal Pigment Epithelial Cells via H(1) Receptors. Front Endocrinol (Lausanne). 2018 Mar 19;9:108. doi: 10.3389/fendo.2018.00108. eCollection 2018. PubMed PMID: 29615980; PubMed Central PMCID: PMC5867311.

8: Zhao D, Tsoi JK, Wong HM, Chu CH, Matinlinna JP. Paediatric Over-the-Counter (OTC) Oral Liquids Can Soften and Erode Enamel. Dent J (Basel). 2017 May 11;5(2). pii: E17. doi: 10.3390/dj5020017. PubMed PMID: 29563423; PubMed Central PMCID: PMC5806977.

9: Al-Ramahi R, Al-Zabadi H, Al-Shareef G. Drug dosing errors in outpatient paediatric patients at primary health-care centres in Nablus: a cross-sectional study. Lancet. 2018 Feb 21;391 Suppl 2:S38. doi: 10.1016/S0140-6736(18)30404-5. Epub 2018 Feb 21. PubMed PMID: 29553437.

10: Kim GJ, Lee KH, Kim JH. South Korean geriatrics on Beers Criteria medications at risk of adverse drug events. PLoS One. 2018 Mar 15;13(3):e0191376. doi: 10.1371/journal.pone.0191376. eCollection 2018. PubMed PMID: 29543860; PubMed Central PMCID: PMC5854240.

11: Huang K, Hu DD, Bai D, Wu ZY, Chen YY, Zhang YJ, Lv X, Wang QX, Zhang L. Persistent Extracellular Signal-Regulated Kinase Activation by the Histamine H4 Receptor in Spinal Neurons Underlies Chronic Itch. J Invest Dermatol. 2018 Feb 24. pii: S0022-202X(18)30144-1. doi: 10.1016/j.jid.2018.02.019. [Epub ahead of print] PubMed PMID: 29486155.

12: Di Pizio A, Shy N, Behrens M, Meyerhof W, Niv MY. Molecular Features Underlying Selectivity in Chicken Bitter Taste Receptors. Front Mol Biosci. 2018 Jan 31;5:6. doi: 10.3389/fmolb.2018.00006. eCollection 2018. PubMed PMID: 29445727; PubMed Central PMCID: PMC5797744.

13: Jeon HL, Park J, Han E, Kim DS. Potentially inappropriate medication and hospitalization/emergency department visits among the elderly in Korea. Int J Qual Health Care. 2018 Feb 1;30(1):50-56. doi: 10.1093/intqhc/mzx171. PubMed PMID: 29438504.

14: Ashfaq M, Sial AA, Bushra R, Rehman AU, Baig MT, Huma A, Ahmed M. Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled release tablets. Pak J Pharm Sci. 2018 Jan;31(1(Suppl.)):353-358. PubMed PMID: 29386165.

15: Solís KH, Méndez LI, García-López G, Díaz NF, Portillo W, De Nova-Ocampo M, Molina-Hernández A. The Histamine H1 Receptor Participates in the Increased Dorsal Telencephalic Neurogenesis in Embryos from Diabetic Rats. Front Neurosci. 2017 Dec 14;11:676. doi: 10.3389/fnins.2017.00676. eCollection 2017. PubMed PMID: 29311766; PubMed Central PMCID: PMC5735119.

16: Lin JG, Lee YC, Tu CH, MacDonald I, Chung HY, Luo ST, Hung SY, Chen YH. Histamine H(1) Receptor Antagonists Facilitate Electroacupuncture Analgesia. Am J Chin Med. 2018;46(1):55-68. doi: 10.1142/S0192415X18500039. Epub 2018 Jan 3. PubMed PMID: 29298517.

17: Heidarzadeh H, Zendehdel M, Babapour V, Gilanpour H. The effect of Nesfatin-1 on food intake in neonatal chicks: role of CRF(1) /CRF2 and H1/ H3 receptors. Vet Res Commun. 2018 Mar;42(1):39-47. doi: 10.1007/s11259-017-9706-9. Epub 2017 Dec 26. PubMed PMID: 29280084.

18: Kinoshita H, Tanaka N, Takakura A, Abe H, Kumihashi M, Shibayama T, Jamal M, Ito A, Tsutsui K, Kimura S, Iwase H, Ameno K. An autopsy case of death by combined use of benzodiazepines and diphenidine. Soud Lek. 2017 Winter;62(4):40-43. PubMed PMID: 29227117.

19: Ali AM, Rønning HT, Sydnes LK, Alarif WM, Kallenborn R, Al-Lihaibi SS. Detection of PPCPs in marine organisms from contaminated coastal waters of the Saudi Red Sea. Sci Total Environ. 2018 Apr 15;621:654-662. doi: 10.1016/j.scitotenv.2017.11.298. Epub 2017 Nov 30. PubMed PMID: 29197284.

20: Emami B, Shakeri F, Ghorani V, Boskabady MH. Relaxant effect of Curcuma longa on rat tracheal smooth muscle and its possible mechanisms. Pharm Biol. 2017 Dec;55(1):2248-2258. doi: 10.1080/13880209.2017.1400079. PubMed PMID: 29169285.